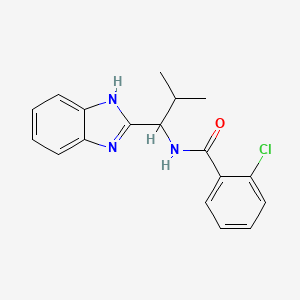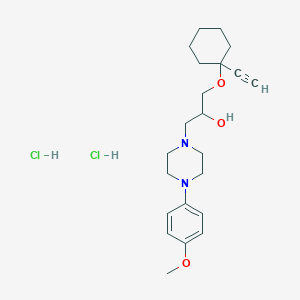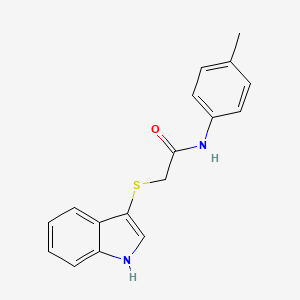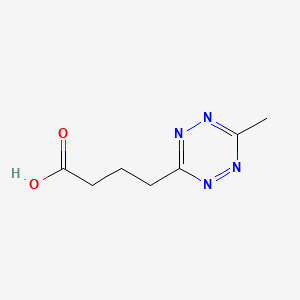![molecular formula C17H19NO5S B2956854 Methyl N-[(4-ethoxyphenyl)sulfonyl]-N-phenylglycinate CAS No. 432001-30-4](/img/structure/B2956854.png)
Methyl N-[(4-ethoxyphenyl)sulfonyl]-N-phenylglycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Synthetic Applications
New Synthesis Methods for Unsaturated Amides : A study describes a method for preparing α,β-unsaturated N-methoxy-N-methylamide compounds, starting from N-methoxy-N-methylchloroacetamide and thiophenol, showcasing the utility of sulfone derivatives in synthesizing complex amide structures (Beney et al., 1998).
Biocatalysis in Drug Metabolism : Research demonstrating the use of microbial-based biocatalysis to produce mammalian metabolites of biaryl-bis-sulfonamide compounds underlines the importance of sulfonamide derivatives in pharmacological studies (Zmijewski et al., 2006).
Guanidinium-Functionalized Polymer Electrolytes : A study on the synthesis of guanidinium-functionalized anion exchange polymer electrolytes via activated fluorophenyl-amine reactions highlights the role of sulfone compounds in developing advanced material sciences (Kim et al., 2011).
Antimicrobial Studies : The preparation and antimicrobial evaluation of novel sulfone derivatives indicate the potential of sulfone-based compounds in developing new antimicrobial agents (Patil et al., 2010).
Material Science and Environmental Applications
- Electrolytes for High-Voltage Li-ion Batteries : Sulfone-based electrolytes have been explored for their use in lithium-ion cells with high-voltage electrodes, demonstrating the application of sulfone compounds in enhancing battery performance (Abouimrane et al., 2009).
Chemical Synthesis and Methodology
- Synthetic Equivalents for Tetrahydroisoquinolines : Development of Weinreb amide-based synthetic equivalents for the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinolines showcases the utility of sulfone derivatives in synthetic organic chemistry (Kommidi et al., 2010).
Properties
IUPAC Name |
methyl 2-(N-(4-ethoxyphenyl)sulfonylanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-3-23-15-9-11-16(12-10-15)24(20,21)18(13-17(19)22-2)14-7-5-4-6-8-14/h4-12H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRCYYDKRGQJIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
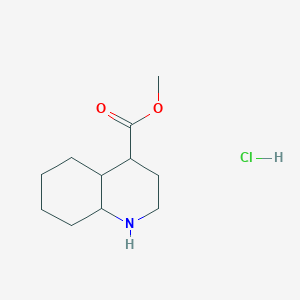
![N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2956773.png)
![[(2S,4S)-4-Methoxy-1-methylpyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B2956775.png)
![5-chloro-N-{1-[5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2956776.png)
![2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2956777.png)
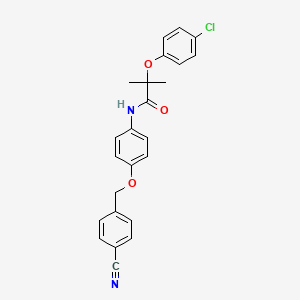

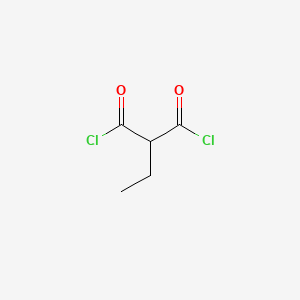
![2-Amino-2-(3-cyclopropyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2956783.png)
![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methylphenoxy)acetamide](/img/structure/B2956784.png)
